2-[2-(Chloromethyl)phenyl]ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(chloromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSZEPRAZGZTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648010 | |
| Record name | 2-[2-(Chloromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185898-93-5 | |
| Record name | 2-[2-(Chloromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2 2 Chloromethyl Phenyl Ethanol
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group (-CH₂Cl) attached to the benzene (B151609) ring is a benzylic halide. This structural feature makes the carbon atom susceptible to nucleophilic attack due to the ability of the adjacent phenyl ring to stabilize the transition state of an Sₙ2 reaction or a potential carbocation intermediate in an Sₙ1 reaction. The primary nature of the carbon atom generally favors the Sₙ2 pathway.
The benzylic chloride is an excellent electrophile for reactions with various nucleophiles. The general mechanism for these transformations is a bimolecular nucleophilic substitution (Sₙ2) reaction, where the nucleophile attacks the carbon atom bonded to the chlorine, and the chloride ion acts as the leaving group. chemguide.co.uk
Hydroxide (B78521) Nucleophiles: Reaction with a hydroxide source, such as sodium hydroxide or potassium hydroxide, results in the displacement of the chloride ion to form the corresponding diol, 2-[2-(hydroxymethyl)phenyl]ethanol. nih.gov This transformation converts the reactive chloromethyl group into a primary alcohol.
Amine Nucleophiles: Primary or secondary amines can act as potent nucleophiles, attacking the electrophilic carbon to yield the corresponding secondary or tertiary amine derivatives, respectively. For instance, a reaction with ammonia (B1221849) would yield 2-[2-(aminomethyl)phenyl]ethanol, while reaction with a primary amine like methylamine (B109427) would produce 2-[2-((methylamino)methyl)phenyl]ethanol.
Thiol Nucleophiles: Thiol-based nucleophiles, such as thiols (R-SH) or their conjugate bases, thiolates (R-S⁻), readily react with the chloromethyl group to form thioethers. This reaction is typically efficient due to the high nucleophilicity of sulfur.
Table 1: Products of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Name | Product Structure |
|---|---|---|---|
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2-[2-(Hydroxymethyl)phenyl]ethanol | HOCH₂-C₆H₄-CH₂CH₂OH |
| Ammonia (NH₃) | Aqueous Ammonia | 2-[2-(Aminomethyl)phenyl]ethanol | H₂NCH₂-C₆H₄-CH₂CH₂OH |
In a highly polar protic solvent, an Sₙ1 mechanism may be favored, involving the slow, rate-determining formation of a benzylic carbocation intermediate, which is stabilized by resonance with the phenyl ring. The carbocation would then be rapidly attacked by a solvent molecule (e.g., water) to yield the alcohol product after deprotonation. chemguide.co.uk
Oxidative Transformations of the Alcohol Moiety
The primary alcohol group (-CH₂OH) of 2-[2-(chloromethyl)phenyl]ethanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.org
The partial oxidation of the primary alcohol to an aldehyde requires the use of mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. libretexts.orgchemguide.co.uk Common reagents for this transformation include:
Pyridinium Chlorochromate (PCC): A complex of chromium trioxide with pyridine (B92270) and hydrochloric acid, PCC is a well-known reagent that effectively oxidizes primary alcohols to aldehydes in anhydrous solvents like dichloromethane. libretexts.org
Dess-Martin Periodinane (DMP): A hypervalent iodine compound that offers a metal-free alternative for the mild oxidation of alcohols to aldehydes with high yields and under gentle conditions. chemicalforums.com
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base like triethylamine.
The product of these reactions would be 2-[2-(chloromethyl)phenyl]acetaldehyde .
Stronger oxidizing agents are required to convert the primary alcohol all the way to a carboxylic acid. libretexts.org These reactions typically involve the initial formation of an aldehyde, which is then further oxidized. chemguide.co.uk Suitable reagents include:
Jones Reagent: A solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, which readily oxidizes primary alcohols to carboxylic acids. chemicalforums.com
Potassium Permanganate (KMnO₄): A powerful oxidizing agent that, when used under basic or neutral conditions followed by acidic workup, can achieve the transformation.
TEMPO-catalyzed Oxidation: Systems using a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) can efficiently produce carboxylic acids. nih.govorganic-chemistry.org
The product of complete oxidation is 2-[2-(chloromethyl)phenyl]acetic acid .
Table 2: Products of Alcohol Oxidation
| Transformation | Reagent(s) | Product Name |
|---|---|---|
| Partial Oxidation | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) | 2-[2-(Chloromethyl)phenyl]acetaldehyde |
Reductive Transformations of Functional Groups
The functional groups of this compound can also undergo reduction. The most chemically facile reduction is the dehalogenation of the chloromethyl group. The primary alcohol group is generally stable to most common reducing agents unless it is first derivatized into a better leaving group.
Reductive dehalogenation can be accomplished using several methods:
Metal Hydride Reagents: Strong hydride donors like lithium aluminum hydride (LiAlH₄) can replace the chlorine atom with a hydrogen atom, yielding 2-(o-tolyl)ethanol .
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This process, known as hydrogenolysis, cleaves the carbon-chlorine bond and replaces it with a carbon-hydrogen bond, also forming 2-(o-tolyl)ethanol.
Table 3: Products of Reductive Transformations
| Functional Group | Reagent(s) | Product Name |
|---|
Cyclization and Cross-Coupling Reactions
The bifunctional nature of this compound makes it a valuable precursor for various cyclization and cross-coupling reactions, leading to the formation of heterocyclic compounds.
Participation in the Synthesis of Benzo[c]thiophenes and Related Heterocycles
A significant application of compounds structurally related to this compound is in the synthesis of benzo[c]thiophenes, a class of sulfur-containing heterocyclic compounds with notable biological and electronic properties. semanticscholar.orgwikipedia.org The general strategy involves the reaction of a 2-(chloromethyl)phenyl derivative with a sulfur source.
For instance, 2-(chloromethyl)phenyllithiums, generated from the corresponding bromides, can react with aromatic aldehydes to produce aryl[2-(chloromethyl)phenyl]methanols. semanticscholar.org These intermediates can then be oxidized to the corresponding ketones. Treatment of these ketones with a sulfur nucleophile, such as sodium hydrogensulfide, initiates a sequence of reactions. The sulfur atom displaces the chlorine in an intramolecular fashion, leading to the formation of a 1-aryl-1,3-dihydrobenzo[c]thiophen-1-ol. semanticscholar.org Subsequent acid-catalyzed dehydration yields the final 1-arylbenzo[c]thiophene. semanticscholar.org
This synthetic approach highlights the utility of the chloromethyl group as a reactive handle for intramolecular cyclization, enabling the construction of the fused thiophene (B33073) ring system. semanticscholar.org
Mechanistic Investigations of Reactivity
The reactivity of this compound is governed by the electronic and steric effects of its substituents, particularly the ortho-chlorine atom and the benzylic positioning of the reactive groups.
Influence of the Ortho-Chlorine Atom on Benzyl (B1604629) Reactivity
The presence of a chlorine atom on the benzene ring, particularly in the ortho position to the chloromethyl group, significantly influences the reactivity of the benzylic carbon. Chlorine is an electron-withdrawing group through its inductive effect (-I effect), which tends to destabilize any developing positive charge on the benzylic carbon, thus slowing down reactions that proceed through a carbocation intermediate (S_N1-type reactions). vedantu.comquora.comvaia.com
The reactivity of benzyl chlorides is generally higher than that of chlorobenzene (B131634) because the benzylic carbocation formed upon departure of the chloride ion is stabilized by resonance with the phenyl ring. quora.com The presence of an additional chlorine on the ring can modulate this reactivity.
Exploration of Decomposition Pathways and Stability Under Varied Conditions
The stability of this compound and related compounds is influenced by factors such as solvent, temperature, and the presence of acids or bases. Decomposition can occur through various pathways. For instance, under certain conditions, intramolecular cyclization to form a cyclic ether could be a potential decomposition route, driven by the proximity of the hydroxyl and chloromethyl groups.
The stability of similar compounds, such as secondary alkyl chlorosulfites, has been shown to be dependent on the solvent, with different mechanisms (S_N1, S_N2, or S_Ni) predominating under different conditions. acs.org While not directly analogous, these studies highlight the importance of the reaction environment in determining the fate of reactive intermediates.
Mechanistic Models for Alcohol Derivatization Reactions
The alcohol group of this compound can undergo various derivatization reactions. A key mechanistic feature that can influence these reactions is neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orglibretexts.orgdalalinstitute.com NGP occurs when a nearby functional group within the same molecule acts as an internal nucleophile, facilitating the departure of a leaving group. wikipedia.orgyoutube.com
In the case of this compound, if the hydroxyl group is converted to a better leaving group (e.g., a tosylate), the ortho-chloromethyl group could potentially participate in the reaction. However, a more likely scenario for NGP involves the participation of the phenyl ring's π-electrons. libretexts.org The phenyl ring can attack the carbon bearing the leaving group, forming a bridged intermediate known as a phenonium ion. wikipedia.orglibretexts.org This participation often leads to retention of stereochemistry at the reaction center, as it involves two consecutive S_N2-like inversions. dalalinstitute.com The rate of such reactions is often significantly enhanced compared to analogous systems where NGP is not possible. dalalinstitute.comlibretexts.org
The formation of a phenonium ion intermediate can have a profound impact on the regiochemistry and stereochemistry of the final product. libretexts.org Understanding these mechanistic possibilities is crucial for predicting and controlling the outcomes of derivatization reactions involving this compound and its derivatives.
Advanced Applications in Organic Synthesis and Materials Science
Building Block for Complex Organic Molecular Architectures
The distinct reactivity of the hydroxyl and chloromethyl groups allows 2-[2-(Chloromethyl)phenyl]ethanol to serve as an excellent starting point for synthesizing intricate molecular structures. Chemists can selectively target one group while leaving the other intact for subsequent reactions, enabling the efficient construction of complex target molecules.
One of the most direct applications of this compound is in the synthesis of oxygen-containing heterocyclic compounds. The proximity of the nucleophilic hydroxyl group and the electrophilic chloromethyl group facilitates intramolecular cyclization.
Specifically, it is an ideal precursor for the synthesis of isochroman (B46142) , a bicyclic ether. This transformation can be achieved via an intramolecular Williamson ether synthesis. In this reaction, a base is used to deprotonate the terminal hydroxyl group, forming an alkoxide. This nucleophilic alkoxide then readily attacks the adjacent electrophilic benzylic carbon, displacing the chloride ion to form the stable six-membered heterocyclic ring of isochroman. This type of reaction is a fundamental strategy in organic synthesis for creating cyclic ethers.
The general reaction scheme is as follows: this compound → Isochroman + HCl
This efficient cyclization highlights the utility of the compound as a pre-organized substrate for heterocyclic synthesis. Methods for producing isochroman often rely on the in situ formation of a chloromethyl group on 2-phenylethanol (B73330), followed by cyclization. prepchem.comchemicalbook.com The use of this compound as a starting material streamlines this process, as the necessary reactive functionalities are already in place. nih.govrsc.orgorganic-chemistry.org
The benzylic chloride in this compound is a highly reactive functional group, susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity allows for the straightforward introduction of a wide variety of other functional groups onto the phenyl ring, transforming the molecule into a diverse array of derivatives. The alcohol group can either be protected during these transformations or be utilized in subsequent synthetic steps.
This functionalization capability is critical for modifying molecular properties such as solubility, polarity, and biological activity. By choosing an appropriate nucleophile, a wide range of chemical moieties can be installed.
Table 1: Examples of Functional Group Introduction via Nucleophilic Substitution
| Nucleophile | Reagent Example | Introduced Functional Group | Product Class |
|---|---|---|---|
| Cyanide | Sodium Cyanide (NaCN) | Cyano (-CN) | Nitrile |
| Azide | Sodium Azide (NaN₃) | Azido (-N₃) | Organic Azide |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) | Thioether |
| Amine | Ammonia (B1221849) (NH₃) or Primary/Secondary Amines | Amino (-NH₂, -NHR, -NR₂) | Amine |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxy (-OCH₃) | Benzyl (B1604629) Ether |
This versatility makes this compound a valuable intermediate for creating libraries of compounds for screening purposes or for the total synthesis of complex natural products and pharmaceuticals.
Role in Polymer Chemistry and Functional Materials Development
The bifunctional nature of this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer, an initiator, or a modifying agent to create functional materials with specific, engineered properties.
This compound can be employed as a functional monomer in condensation polymerizations. For instance, the hydroxyl group can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The resulting polymers would feature a reactive chloromethyl group pendant from the main chain at each monomer unit.
This pendant chloromethyl group serves as a reactive handle for post-polymerization modification. Using the same nucleophilic substitution reactions described in section 4.1.2, the properties of the entire polymer can be tailored. For example, grafting other polymer chains or attaching specific functional molecules can be used to control the material's solubility, thermal stability, or affinity for certain surfaces. This approach allows for the creation of specialty polymers with precisely defined functionalities that are not accessible through direct polymerization of the corresponding functional monomer.
The ability to introduce a wide range of functional groups via the chloromethyl handle provides a pathway to designing materials with specific physical properties. While the base compound itself does not have remarkable electrical or optical properties, its derivatives can be engineered to do so.
By attaching known chromophores (light-absorbing molecules) or fluorophores (light-emitting molecules) to the polymer backbone via the chloromethyl site, materials with tailored optical properties, such as specific absorption or emission wavelengths, can be developed. Similarly, the introduction of electron-donating or electron-withdrawing groups can be used to tune the electronic properties of the resulting polymer, potentially leading to applications in organic electronics. This strategy of functionalization is a cornerstone of modern materials science for creating "smart" materials that respond to external stimuli.
The chloromethyl group is a well-known initiator for cationic polymerization. uc.edu In the presence of a Lewis acid co-initiator (e.g., BF₃, AlCl₃, SnCl₄), the carbon-chlorine bond can be polarized or cleaved to generate a stabilized benzylic carbocation. researchgate.net This carbocation is a potent electrophile that can initiate the chain-growth polymerization of electron-rich monomers, such as styrenes, vinyl ethers, and isobutylene. wikipedia.org
Therefore, this compound can serve as a functional initiator. The polymerization process would yield a polymer chain with the 2-(2-hydroxyethyl)phenyl group attached at one end. This terminal hydroxyl group is then available for further reactions, making it possible to create block copolymers or other complex macromolecular architectures.
Furthermore, alcohols themselves can act as initiators in certain cationic polymerization systems, typically in conjunction with a strong acid or Lewis acid. rsc.orgrsc.org This means this compound has two potential initiation sites, offering complex possibilities for controlling polymer synthesis depending on the reaction conditions and the monomer being used.
Precursor for the Synthesis of Agrochemicals and Specialty Chemicals
The presence of two distinct reactive sites within the this compound molecule—the hydroxyl group and the chloromethyl group—renders it an important intermediate for complex chemical syntheses. These functional groups can be selectively targeted to build elaborate molecular architectures, which is a key reason for its utility in producing agrochemicals and other specialty chemicals.
Strobilurin fungicides are a major class of agricultural chemicals used to control a broad spectrum of fungal diseases in crops. guidechem.com The synthesis of these complex molecules often involves multi-step processes where key intermediates are crucial for building the final active ingredient. One such important intermediate is methyl (2E)-2-(chloromethyl)phenylacetate, which is a direct precursor to strobilurin fungicides like Kresoxim-methyl. chemicalbook.compharmaffiliates.comgoogle.comnih.gov
While direct patent literature detailing the synthesis of this intermediate from this compound is not prevalent, a chemically sound pathway can be proposed. The synthesis would likely begin with the oxidation of the primary alcohol group in this compound. Primary alcohols can be oxidized to form aldehydes or further to carboxylic acids. msu.edu In this case, the target would be the corresponding 2-(2-(chloromethyl)phenyl)acetic acid. guidechem.comnih.gov This carboxylic acid derivative can then undergo esterification and subsequent reactions to yield the desired methyl (2E)-2-(chloromethyl)phenylacetate intermediate. google.com A Chinese patent describes a multi-step process to prepare this intermediate starting from phthalide, highlighting the industrial importance of the (chloromethyl)phenyl moiety in strobilurin synthesis. google.com
Currently, there is limited publicly available scientific literature or patents that specifically document the use of this compound as a direct precursor in the synthesis of dyes or pigments. While the aromatic ring and reactive functional groups suggest potential for such applications, for instance in the synthesis of certain solvent or azo dyes where similar building blocks are sometimes employed, specific industrial processes utilizing this compound for coloration purposes are not well-documented.
The dual functionality of this compound makes it an exemplary chemical building block, which are fundamental molecules for constructing more complex organic compounds. hilarispublisher.com The two reactive sites on the molecule can be manipulated independently to create a diverse array of derivatives.
The primary alcohol group can undergo a variety of common organic reactions. For instance, it can be esterified with various carboxylic acids to produce a range of esters, which have broad applications as fragrances, plasticizers, and solvents. The parent compound, 2-phenylethanol, is widely used in this manner to create esters like phenethyl acetate (B1210297), known for its pleasant rose-like scent. nih.govmdpi.com
Simultaneously, the chloromethyl group is a reactive benzylic halide. The chlorine atom can be readily displaced by a wide range of nucleophiles in SN2 reactions. This allows for the introduction of various functional groups, such as amines, thiols, cyanides, and alkoxides, onto the phenyl ring. This versatility enables the synthesis of a multitude of more complex molecules, which can then serve as intermediates for pharmaceuticals, polymers, and other specialty materials. The ability to perform these transformations makes this compound a valuable and versatile intermediate in organic synthesis.
Spectroscopic Characterization and Analytical Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms.
Proton (¹H) NMR Analysis of Chloromethyl and Hydroxyl Protons
In the ¹H NMR spectrum of 2-[2-(Chloromethyl)phenyl]ethanol, the protons of the chloromethyl group (-CH₂Cl) and the hydroxyl group (-OH) of the ethanol (B145695) substituent exhibit characteristic chemical shifts. The protons of the chloromethyl group are expected to appear as a singlet, typically in the downfield region of the spectrum due to the deshielding effect of the adjacent chlorine atom. The chemical shift for these protons is influenced by the electronic environment of the aromatic ring.
The hydroxyl proton signal can be variable in its position and appearance. Its chemical shift is sensitive to factors such as solvent, concentration, and temperature, which affect hydrogen bonding. researchgate.netmdpi.com The signal can range from a sharp singlet to a broad resonance. mdpi.comlibretexts.org In some deuterated solvents like DMSO-d₆ or acetonitrile-d₃, slow exchange with residual water can lead to observable J-coupling between the hydroxyl proton and the adjacent methylene (B1212753) (-CH₂) protons. acs.org The protons of the ethyl chain (-CH₂CH₂OH) will present as two distinct multiplets, typically triplets, due to coupling with each other. The aromatic protons will appear in the characteristic aromatic region of the spectrum, with their splitting patterns providing further information about the substitution on the phenyl ring.
To definitively identify the hydroxyl proton, a deuterium (B1214612) oxide (D₂O) exchange experiment can be performed. Upon addition of D₂O, the hydroxyl proton is replaced by a deuterium atom, causing its signal to disappear from the ¹H NMR spectrum. libretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (Ar-H) | 7.1 - 7.5 | Multiplet | Chemical shifts depend on the specific position on the ring. |
| Chloromethyl (-CH₂Cl) | ~4.6 | Singlet | Downfield due to the electronegative chlorine atom. |
| Methylene (-CH₂CH₂OH) | ~3.8 (adjacent to OH) | Triplet | Coupled to the other methylene group. |
| Methylene (-CH₂CH₂OH) | ~2.9 (adjacent to ring) | Triplet | Coupled to the methylene group adjacent to the OH. |
Carbon-13 (¹³C) NMR Confirmation of Functional Groups
The ¹³C NMR spectrum provides complementary information, confirming the presence of all carbon atoms in their unique chemical environments. A key advantage of ¹³C NMR is its wide spectral window (0-220 ppm), which minimizes signal overlap, even in complex molecules. libretexts.org
The carbon atom of the chloromethyl group (-CH₂Cl) will resonate at a characteristic downfield position due to the electronegativity of the chlorine atom. libretexts.org The carbons of the ethanol side chain will also have distinct chemical shifts, with the carbon bonded to the hydroxyl group appearing further downfield. The aromatic carbons will produce a set of signals in the typical aromatic region (approximately 110-160 ppm). Quaternary carbons, those without any attached protons, generally show weaker signals in the spectrum. youtube.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Aromatic (C-Cl) | ~135 | Quaternary carbon, may have a weaker signal. youtube.com |
| Aromatic (C-CH₂CH₂OH) | ~138 | Quaternary carbon, may have a weaker signal. youtube.com |
| Aromatic (CH) | 127 - 130 | Multiple signals expected for the four aromatic CH carbons. |
| Chloromethyl (-CH₂Cl) | ~45 | Downfield shift due to the chlorine atom. libretexts.org |
| Methylene (-CH₂CH₂OH) | ~62 (adjacent to OH) | Deshielded by the oxygen atom. |
Strategies for Resolving Spectral Discrepancies (e.g., Solvent Effects, Impurities)
Discrepancies in NMR spectra can arise from several sources, including solvent effects and the presence of impurities. The chemical shifts of protons and carbons can be influenced by the choice of deuterated solvent. illinois.eduresearchgate.net For instance, the hydroxyl proton's chemical shift is particularly sensitive to the solvent's ability to participate in hydrogen bonding. researchgate.netmdpi.com
Impurities are a common source of extraneous peaks in NMR spectra. These can include residual solvents from the synthesis or purification process, by-products of the reaction, or contaminants like grease or plasticizers from laboratory equipment. reddit.com To identify and resolve these issues, several strategies can be employed:
Running spectra in different deuterated solvents: This can help to distinguish between solute and solvent signals, as solvent peaks will have known chemical shifts. epfl.ch
Referencing impurity chemical shift tables: Extensive databases of the ¹H and ¹³C NMR chemical shifts of common laboratory solvents and impurities are available to aid in their identification. sigmaaldrich.comcarlroth.com
Careful sample preparation: Ensuring that glassware is clean and free of grease can minimize contamination.
Purification techniques: Techniques like column chromatography or recrystallization can be used to remove impurities from the sample.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Validation of O-H and C-Cl Stretches
For this compound, the IR spectrum will exhibit key absorption bands that confirm the presence of the hydroxyl and chloromethyl groups.
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol. libretexts.orglibretexts.orglibretexts.org The broadness of this peak is a result of hydrogen bonding between molecules. libretexts.orgaip.org
C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. libretexts.orgresearchgate.net This absorption may be of weak to medium intensity.
The presence of these two distinct bands in the IR spectrum provides strong evidence for the molecular structure of this compound. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
When this compound is analyzed by mass spectrometry, the molecular ion peak (M⁺) will be observed, confirming the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1. libretexts.org This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. libretexts.org
The mass spectrum will also display a series of fragment ions, which are formed by the breakdown of the molecular ion. libretexts.orgchemguide.co.uk The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule may include:
Loss of a chloromethyl radical (•CH₂Cl): This would result in a significant fragment ion.
Loss of a water molecule (H₂O): This is a common fragmentation for alcohols. libretexts.org
Cleavage of the ethanol side chain: This can lead to various fragment ions corresponding to different parts of the side chain.
Formation of a tropylium (B1234903) ion: A common rearrangement for benzyl-containing compounds can lead to a stable tropylium cation at m/z 91.
Analysis of these fragment ions allows for a detailed confirmation of the compound's structure.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of this compound, particularly for the assessment of its purity and the identification of volatile byproducts that may arise during its synthesis. The inherent volatility of this compound and its potential impurities makes it an ideal candidate for GC analysis.
In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This dual detection system allows for both the quantification and the structural elucidation of the separated compounds.
Research on related aromatic alcohols has demonstrated the utility of GC-MS in identifying and quantifying trace impurities. For instance, in the analysis of 2-phenylethanol (B73330), GC-MS has been effectively used to characterize the production process and identify minor components. researchgate.net While specific GC-MS data for this compound is not widely published, a hypothetical analysis would likely focus on identifying potential byproducts such as the corresponding aldehyde or over-alkylated products.
Table 1: Hypothetical GC-MS Parameters for Purity Analysis of this compound
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 35-400 amu |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
This table presents hypothetical parameters based on standard methods for similar compounds.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for assessing the purity of this compound and for monitoring the progress of its synthesis. This technique is particularly useful for analyzing non-volatile impurities or for compounds that may degrade at the high temperatures used in GC.
The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The aromatic ring in the molecule allows for sensitive detection using a UV detector.
Table 2: Hypothetical HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| HPLC System | Waters Alliance e2695 or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
This table presents hypothetical parameters based on standard methods for similar compounds.
Thin Layer Chromatography (TLC) for Reaction Progression
Thin Layer Chromatography (TLC) is an indispensable technique for the rapid monitoring of reaction progression during the synthesis of this compound. Its simplicity, speed, and low cost make it ideal for qualitative analysis in a synthetic chemistry laboratory.
In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent). The different components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The separated spots can be visualized under UV light or by staining.
For a reaction producing this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, a chemist can quickly assess the status of the reaction. The choice of eluent is critical and is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The optimal ratio is determined empirically to achieve good separation of the spots. For instance, in Grignard reactions to produce similar alcohols, TLC is a standard monitoring tool. ufmg.br
Gas Chromatography (GC) for Volatile Compound Analysis
In addition to GC-MS, standalone Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and widely used method for the quantitative analysis of volatile compounds like this compound. GC-FID is particularly valued for its high sensitivity, wide linear range, and reliability for purity determination.
The principles of separation in GC are the same as in GC-MS, but the detection method is different. An FID detector responds to organic compounds that produce ions when burned in a hydrogen-air flame. The response is proportional to the number of carbon atoms in the analyte, making it an excellent tool for quantification when a mass spectrometer for identification is not required.
In the context of this compound analysis, GC-FID would be used to determine the percentage purity of a synthesized batch by comparing the peak area of the main component to the total area of all peaks. It is also effective for quantifying known volatile impurities if reference standards are available.
Advanced Analytical Approaches for Complex Mixture Analysis
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers a high-resolution separation technique that can be applied to the analysis of this compound, especially for assessing purity and resolving closely related isomers or impurities. CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. libretexts.org
For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the buffer to form micelles. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, and separation is achieved based on these differential partitioning coefficients.
CE is particularly advantageous for its high efficiency, short analysis times, and minimal sample and solvent consumption. It has been successfully used for the separation of positional isomers of various chlorophenyl compounds, which suggests its potential applicability for separating isomeric impurities in this compound preparations.
Table 3: Hypothetical Capillary Electrophoresis Parameters for Purity Analysis
| Parameter | Value |
| CE System | Beckman P/ACE MDQ or equivalent |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length (40 cm effective) |
| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer (pH 9.2) containing 50 mM Sodium dodecyl sulfate (B86663) (SDS) |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic, 5 s at 0.5 psi |
| Detection | UV at 214 nm |
This table presents hypothetical parameters based on standard methods for similar compounds.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that utilizes a supercritical fluid as the mobile phase. wikipedia.org This method combines the advantages of both gas and liquid chromatography, offering high efficiency and speed. The most commonly used mobile phase is carbon dioxide (CO₂), which is often mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol, to alter its solvating properties. shimadzu.com SFC is particularly well-suited for the analysis and purification of thermally labile, low to moderate molecular weight molecules, and for the separation of chiral compounds. wikipedia.orgwaters.com
The principles of SFC are similar to those of high-performance liquid chromatography (HPLC). wikipedia.org However, the use of a supercritical fluid mobile phase, which has low viscosity and high diffusivity, allows for faster separations and a lower pressure drop across the analytical column. nih.govchromatographytoday.com This enables the use of higher flow rates and longer column lengths for improved resolution. The entire chromatographic system must be pressurized to maintain the mobile phase in its supercritical state. wikipedia.org
For a compound like this compound, which possesses both polar (hydroxyl) and non-polar (chlorinated aromatic) moieties, SFC offers a versatile separation approach. The polarity of the mobile phase can be fine-tuned by adjusting the proportion of the organic modifier to achieve optimal retention and selectivity. shimadzu.com A variety of stationary phases can be employed in SFC, including both normal-phase columns (e.g., silica, cyano, diol, amino) and reversed-phase columns (e.g., ODS, C18). nih.govchromatographytoday.com The choice of stationary phase is critical and is determined by the specific physicochemical properties of the analyte. For aromatic compounds, stationary phases with phenyl groups can offer enhanced selectivity through π-π interactions. nih.gov
A hypothetical SFC method for the analysis of this compound is presented in the table below.
Table 1: Hypothetical Supercritical Fluid Chromatography (SFC) Method for this compound
| Parameter | Value/Type |
| Instrumentation | Analytical SFC System |
| Column | Chiral or Achiral Polar Column (e.g., Diol, Amino) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Modifier) | Ethanol or Methanol shimadzu.com |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-200 bar |
| Column Temperature | 40 °C wikipedia.org |
| Detector | UV-Vis or Mass Spectrometer (MS) |
| Sample Preparation | Dissolved in Methanol or Ethanol wikipedia.org |
Raman Spectroscopy
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations and structure of a compound. mdpi.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction are scattered inelastically, resulting in a change in energy. This energy difference, known as the Raman shift, corresponds to the vibrational energy levels of the molecule's functional groups. mdpi.com
The resulting Raman spectrum is a unique molecular fingerprint, with specific peaks corresponding to different vibrational modes such as stretching, bending, and torsional vibrations. This makes it a valuable tool for the identification and structural elucidation of chemical compounds.
For this compound, Raman spectroscopy can be used to identify the characteristic vibrations of its key structural features: the ortho-disubstituted benzene (B151609) ring, the ethanol side chain (-CH₂CH₂OH), and the chloromethyl group (-CH₂Cl). The analysis of the Raman spectrum of this compound would involve the assignment of observed peaks to these specific functional groups. For instance, the C-Cl stretching vibration is expected to appear in a characteristic region of the spectrum. semanticscholar.orgresearchgate.net Similarly, the aromatic ring vibrations, such as ring breathing and C-H stretching, as well as the vibrations of the ethanol side chain, will produce distinct Raman signals. chemicalbook.comresearchgate.net
The table below outlines the expected characteristic Raman shifts for the main functional groups present in this compound, based on data from structurally related molecules.
Table 2: Expected Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Reference |
| C-Cl Stretch | Chloromethyl (-CH₂Cl) | 650 - 750 | mdpi.com |
| Aromatic Ring Breathing | Ortho-disubstituted Benzene | ~1000 - 1050 | aps.org |
| Aromatic C-H Stretch | Ortho-disubstituted Benzene | ~3000 - 3100 | semanticscholar.org |
| C-C Stretch | Ethanol Chain (-CH₂CH₂OH) | ~800 - 900 | researchgate.net |
| C-O Stretch | Primary Alcohol (-CH₂OH) | ~1030 - 1080 | nih.gov |
| CH₂ Bending (Scissoring) | Methylene Groups | ~1440 - 1470 | semanticscholar.org |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are employed to determine the fundamental properties of a molecule, including its three-dimensional structure, vibrational modes, and spectroscopic signatures. Density Functional Theory (DFT) is a widely used method that balances computational cost with high accuracy, making it suitable for a molecule of this size.
Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-[2-(chloromethyl)phenyl]ethanol, this involves calculating the forces on each atom and adjusting their positions until the net force is negligible and the total energy is minimized. A common and reliable approach for this is the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional with a basis set such as 6-31G(d).
Due to the presence of single bonds, the molecule can exist in various spatial arrangements known as conformations. The key rotatable bonds in this compound are the C-C bond of the ethanol (B145695) side chain and the bond connecting this chain to the phenyl ring. Conformational analysis involves mapping the energy of the molecule as these bonds are rotated. This process identifies the most stable conformers (local energy minima) and the energy barriers between them. The primary conformations are typically described by the dihedral angle of the O-C-C-C backbone, leading to anti (180°) and gauche (±60°) arrangements, which may be further influenced by potential weak intramolecular interactions.
Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) level of theory.
| Conformer | Dihedral Angle (O-C-C-Ar) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 (most stable) |
| Gauche 1 | ~60° | 0.75 |
| Gauche 2 | ~-60° | 0.78 |
Following geometry optimization, vibrational frequency calculations are performed on the stable conformers. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.
Key expected vibrational modes for this compound include the O-H stretching of the alcohol group, C-H stretching from the aromatic ring and the ethyl chain, C-O stretching, and the characteristic C-Cl stretching frequency. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations; thus, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison with experimental data.
Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| O-H Stretch | 3810 | 3658 |
| Aromatic C-H Stretch | 3150 - 3250 | 3024 - 3120 |
| Aliphatic C-H Stretch | 3000 - 3100 | 2880 - 2976 |
| C=C Aromatic Stretch | 1450 - 1600 | 1392 - 1536 |
| C-O Stretch | 1080 | 1037 |
| C-Cl Stretch | 750 | 720 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose. rsc.orgq-chem.com
In this method, the magnetic shielding tensor for each nucleus in the molecule is calculated, typically using the same DFT level of theory as the geometry optimization. The isotropic shielding value is then subtracted from the shielding value of a reference compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to yield the predicted chemical shift (δ). This allows for a direct comparison with experimental values. nih.govrsc.org
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Nucleus | Calculated δ (ppm) |
| Phenyl Ring | ¹H | 7.2 - 7.5 |
| Phenyl Ring | ¹³C | 127.0 - 138.0 |
| -CH₂Cl | ¹H | 4.6 |
| -CH₂Cl | ¹³C | 45.0 |
| -CH₂-Ar | ¹H | 3.1 |
| -CH₂-Ar | ¹³C | 39.0 |
| -CH₂OH | ¹H | 3.9 |
| -CH₂OH | ¹³C | 62.0 |
| -OH | ¹H | 2.5 (variable) |
Electronic Structure and Spectroscopic Simulations
The electronic properties of a molecule, which govern its reactivity and how it interacts with light, can be simulated using advanced computational techniques. These methods provide insight into electron distribution and energy levels.
The electronic absorption spectrum (UV-Vis) of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). medium.commdpi.com This method calculates the energies required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. The output provides a list of vertical excitation energies, corresponding wavelengths (λ), and the oscillator strength (f) of each transition, which relates to the intensity of the absorption band. For this compound, the primary electronic transitions are expected to be π → π* transitions associated with the substituted benzene (B151609) ring.
Hypothetical TD-DFT Predicted Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 4.65 | 267 | 0.02 |
| S₀ → S₂ | 5.10 | 243 | 0.15 |
| S₀ → S₃ | 5.85 | 212 | 0.45 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the oxygen atom. The LUMO is likely to be a π* antibonding orbital distributed over the aromatic ring, with some contribution from the σ* orbital of the C-Cl bond, a common electron-accepting site. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.
Hypothetical Frontier Molecular Orbital Properties of this compound
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Localized on the phenyl ring and oxygen atom. |
| LUMO | -0.8 | Localized on the π* system of the phenyl ring and the C-Cl bond. |
| HOMO-LUMO Gap (ΔE) | 5.7 | Indicates high kinetic stability. |
Reaction Mechanism Modeling using Computational Chemistry
Comprehensive reaction mechanism modeling for this compound using computational chemistry methods is not documented in the current body of scientific literature. Such studies would typically involve the use of quantum chemical calculations to map the potential energy surface of its reactions, identifying the most favorable pathways and the structures of all intermediates and transition states.
There are no specific studies available that characterize the transition states for key transformations involving this compound. For the hypothetical intramolecular cyclization to isochroman (B46142), a computational study would aim to determine the geometry of the SN2 transition state. This would involve calculating critical parameters such as the bond lengths of the forming carbon-oxygen bond and the breaking carbon-chlorine bond, as well as the bond angles within the constrained, cyclic transition state structure. Vibrational frequency analysis would be essential to confirm the nature of the stationary point as a true transition state, which is characterized by a single imaginary frequency corresponding to the reaction coordinate.
Table 1: Hypothetical Parameters for Transition State Characterization of this compound Intramolecular Cyclization (Note: This table is illustrative and not based on published experimental or computational data, as none is available.)
| Parameter | Description | Hypothetical Value |
| C-O Bond Length | The distance between the nucleophilic oxygen and the electrophilic carbon in the transition state. | ~2.0 Å |
| C-Cl Bond Length | The distance between the electrophilic carbon and the leaving chlorine atom in the transition state. | ~2.4 Å |
| O-C-Cl Angle | The angle formed by the incoming nucleophile, the central carbon, and the leaving group. | Approaching 180° |
| Imaginary Frequency | The single negative frequency in the vibrational analysis, confirming a saddle point on the potential energy surface. | ~ -150 cm⁻¹ |
Table 2: Hypothetical Energy Profile Data for this compound Intramolecular Cyclization (Note: This table is illustrative and not based on published experimental or computational data, as none is available.)
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0 |
| Transition State | The highest energy point along the reaction coordinate for the SN2 cyclization. | +20 to +25 (Activation Energy) |
| Product | Isochroman and HCl | -10 to -15 (Reaction Enthalpy) |
The absence of such fundamental computational research on this compound highlights an opportunity for future studies to provide valuable insights into its chemical behavior.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemical manufacturing necessitates the development of eco-friendly synthetic routes for valuable building blocks like 2-[2-(Chloromethyl)phenyl]ethanol. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of novel, atom-economical, and sustainable methods for its synthesis.
One promising avenue lies in biocatalysis. The use of enzymes or whole-cell systems can offer high selectivity under mild reaction conditions, significantly reducing the environmental footprint. For instance, the asymmetric synthesis of related (S)-2-chloro-1-phenylethanol derivatives has been successfully achieved using baker's yeast, demonstrating the potential of biotransformations in producing chiral synthons. google.com Future work could explore the use of engineered enzymes to achieve the specific ortho-chloromethyl substitution pattern.
Another key area is the exploration of catalytic routes that utilize renewable feedstocks and greener solvents. The synthesis of related compounds like chloromethyl ethylene (B1197577) carbonate from epichlorohydrin (B41342) and CO2 showcases the potential of using abundant and non-toxic starting materials. mdpi.com Research into catalytic systems, such as those based on supported heteropolyacids, could lead to efficient and recyclable catalysts for the synthesis of this compound and its derivatives. researchgate.net The principles of green chemistry, including the use of alternative energy sources like microwave or ultrasound, should also be investigated to enhance reaction rates and reduce energy consumption. researchgate.netrsc.org
Exploration of Undiscovered Reactivity Patterns
The unique arrangement of a nucleophilic hydroxyl group and an electrophilic benzylic chloride within the same molecule opens the door to a rich and largely unexplored reactivity landscape for this compound. While the intramolecular cyclization to form isochroman (B46142) is a predictable and valuable transformation, a deeper investigation into its reactivity with various nucleophiles and electrophiles is warranted.
The presence of the hydroxyl group can influence the reactivity of the benzylic chloride through intramolecular interactions. researchgate.net Understanding the kinetics and mechanisms of reactions with different nucleophiles will be crucial. For example, the reaction with amines could lead to the formation of valuable amino alcohol derivatives, which are common motifs in pharmaceuticals. The reactivity of the hydroxyl group itself, such as in etherification or esterification reactions, while leaving the chloromethyl group intact for subsequent transformations, would further enhance the synthetic utility of this compound.
Furthermore, exploring its participation in transition metal-catalyzed cross-coupling reactions could unlock novel synthetic pathways. The development of cooperative catalytic systems could enable the selective activation of either the C-Cl or the C-O bond, leading to a diverse array of functionalized products. acs.org The potential for radical-mediated reactions initiated at the benzylic position also presents an exciting area for future research.
Design of Advanced Materials Utilizing this compound as a Synthon
The dual functionality of this compound makes it an attractive building block, or synthon, for the design and synthesis of advanced materials with tailored properties. Its ability to undergo polymerization or be grafted onto existing polymer backbones offers significant opportunities in materials science.
The chloromethyl group can serve as a reactive handle for initiating polymerization or for post-polymerization modification. For instance, chloromethylated styrenes are key intermediates in the preparation of functional polymers, including ion-exchange resins and supports for solid-phase synthesis. researchgate.net Similarly, this compound could be used as a monomer to create functional polystyrenes or other vinyl polymers with pendant hydroxyl groups, which could then be further functionalized. nih.govresearchgate.netpsu.edu
The molecule's structure also lends itself to the synthesis of more complex architectures like dendrimers. Dendrimers are hyperbranched polymers with a wide range of applications in drug delivery, catalysis, and materials science. nih.govgoogle.comnih.govmdpi.comresearchgate.net The chloromethyl and hydroxyl groups of this compound could be utilized in a divergent or convergent synthetic approach to construct novel dendrimeric structures with unique properties. The ability to precisely control the architecture and surface functionality of these materials opens up possibilities for creating highly specialized and functional nanomaterials.
Integration of Computational Chemistry in Reaction Discovery and Optimization
Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms, predicting reactivity, and guiding experimental design. The application of computational methods to the study of this compound can significantly accelerate the discovery of its novel reactivity and the optimization of synthetic routes.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to elucidate the intricate details of reaction pathways. byjus.comlongdom.orgnih.gov For example, DFT studies can be used to calculate the energy barriers for different potential reactions, such as intramolecular cyclization versus intermolecular reactions with external nucleophiles. This can help in predicting the most favorable reaction conditions to achieve a desired product. Computational analysis of transition states can provide a deeper understanding of the factors that control the stereoselectivity of reactions involving this chiral compound.
Furthermore, computational screening can be used to predict the reactivity of this compound with a wide range of reactants, thereby identifying promising new reactions for experimental investigation. By simulating the electronic properties and steric factors of the molecule and its potential reaction partners, computational chemistry can guide the rational design of new synthetic methodologies, saving significant time and resources in the laboratory.
Application of Advanced Analytical Techniques for In-situ Reaction Monitoring
The development and optimization of chemical processes involving reactive intermediates like this compound can be greatly enhanced by the use of advanced analytical techniques for real-time, in-situ monitoring. Process Analytical Technology (PAT) offers a suite of tools that can provide continuous insight into reaction kinetics, intermediate formation, and product quality, enabling precise process control and optimization. researchgate.netnih.govnih.govlongdom.orgresearchgate.netnih.gov
Spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for monitoring reactions in real-time. rsc.orgrsc.orgrsc.orgyoutube.com These techniques can track the concentration of reactants, intermediates, and products as the reaction progresses, providing valuable kinetic data that is often difficult to obtain through traditional offline analysis. For example, in-situ FTIR could be used to monitor the disappearance of the C-Cl stretching vibration and the appearance of new functional groups during the reactions of this compound.
The integration of these analytical tools into continuous flow reactors can further enhance process efficiency and safety. nih.gov Continuous flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, and when coupled with in-situ monitoring, it enables rapid process optimization and the safe handling of potentially hazardous intermediates. researchgate.net The application of PAT to the synthesis and subsequent transformations of this compound will be crucial for developing robust, scalable, and safe manufacturing processes.
Q & A
Q. What are the established synthetic methods for 2-[2-(Chloromethyl)phenyl]ethanol?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, chloromethyl groups can be introduced via reaction of hydroxymethyl precursors with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). A related approach involves alkylation of phenolic intermediates using chloromethylating agents like paraformaldehyde and HCl under controlled conditions . Solvent selection (e.g., chloroform or tetrahydrofuran) and inert atmospheres are critical to avoid hydrolysis of reactive intermediates .
Q. How is the purity of this compound typically assessed in research settings?
- Methodological Answer: Purity is evaluated using high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with mass spectrometry (GC-MS). Melting point analysis (e.g., 82–85°C for structurally similar compounds) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are used to confirm identity and detect impurities . Hygroscopicity necessitates storage under inert gas to prevent degradation .
Q. What spectroscopic techniques are employed for structural elucidation of this compound?
- Methodological Answer: Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹ and C-Cl stretch near 700 cm⁻¹). Mass spectrometry (electron ionization) provides molecular weight confirmation (e.g., 219.69 g/mol for related compounds) and fragmentation patterns. ¹H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and chloromethyl protons (δ ~4.5 ppm) .
Advanced Research Questions
Q. How do electronic effects of the chloromethyl group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer: The electron-withdrawing nature of the chloromethyl group polarizes adjacent bonds, enhancing electrophilicity at the benzylic carbon. This facilitates nucleophilic attacks (e.g., SN2 reactions with amines or thiols). Comparative studies with non-chlorinated analogs (e.g., ethanol derivatives) show reduced reaction rates due to the absence of this polarization effect . Kinetic studies using UV-Vis or stopped-flow techniques can quantify these effects.
Q. What strategies can mitigate competing side reactions during the synthesis of this compound derivatives?
- Methodological Answer: Competing hydrolysis of the chloromethyl group can be minimized by using anhydrous solvents (e.g., THF or DMF) and maintaining low temperatures (0–5°C). Catalytic additives like pyridine or triethylamine neutralize HCl byproducts, reducing acid-catalyzed degradation. Reaction monitoring via thin-layer chromatography (TLC) or in-situ IR helps terminate reactions at optimal conversion points .
Q. How can computational chemistry models predict the stability and reaction pathways of this compound?
- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like nucleophilic substitution. Thermodynamic data (e.g., Gibbs free energy) from NIST databases predict equilibrium positions in reversible reactions. Molecular dynamics simulations assess solvent effects on stability, guiding solvent selection for synthetic protocols .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer: Variations in yields often arise from differences in reagent purity, solvent traces, or reaction scale. Systematic replication under standardized conditions (e.g., inert atmosphere, controlled humidity) is critical. Analytical techniques like HPLC-MS can identify unaccounted byproducts (e.g., dimerization or oxidation products). Cross-referencing with thermodynamic data (e.g., enthalpy of formation from NIST) helps validate experimental outcomes .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer: Use fume hoods to avoid inhalation of volatile chlorinated intermediates. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be absorbed with inert materials (e.g., diatomaceous earth) and neutralized with sodium bicarbonate. Waste must be disposed as hazardous chlorinated organic waste, complying with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
